1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
“1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene” is a chemical compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene” consists of a benzene ring with a bromomethyl group and a trifluoroethoxy group attached to it .Physical And Chemical Properties Analysis
“1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene” is a liquid at room temperature. It has a refractive index of 1.461 and a density of 1.622 g/mL at 25 °C .Scientific Research Applications
Chemical Interactions and Structure Analysis
- Bromo- and bromomethyl-substituted benzenes, including compounds similar to 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene, have been studied for their structural properties. These studies focus on interactions like C–H···Br, C–Br···Br, and C–Br···π, which are significant in understanding the molecular packing and chemical behavior of such compounds (Jones, Kuś, & Dix, 2012).
Synthetic Applications and Reactions
- 1,2-bis(bromomethyl)benzene, a related compound, has been used in electrochemical reactions with 1,4-hydroquinone. These studies highlight the potential of such compounds in green electro-synthesis, showcasing their role in producing high-yield, selective, and pure compounds with minimal waste (Habibi, Pakravan, & Nematollahi, 2014).
Fluorescence and Photoluminescence Properties
- Research on derivatives like 1-Bromo-4-(2,2-diphenylvinyl) benzene demonstrates the fluorescence properties of bromomethyl-substituted benzenes. These properties are crucial for applications in material science and photonic devices (Zuo-qi, 2015).
Solvent Effects in Chemical Reactions
- The solvent effects on bromine atom-transfer radical addition reactions involving compounds like ethyl bromoacetate and 1-octene have been studied. This research is relevant to understanding the reactivity and efficiency of bromomethyl-substituted benzenes in various solvent environments (Yorimitsu et al., 2001).
Polymer and Macromolecule Synthesis
- Bromomethyl-substituted benzenes are used in the synthesis of polymers and macromolecules. For example, 1,4-Dibromo-2,5-bis(bromomethyl)benzene is utilized as a bifunctional initiator in cationic ring opening polymerization, leading to new polyphenylenes with high solubility and thermal stability (Cianga, Hepuzer, & Yagcı, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-7-1-3-8(4-2-7)14-6-9(11,12)13/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDBWHVEQFCRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene | |
CAS RN |
126300-83-2 |
Source
|
Record name | 1-(bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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